molecular formula C27H26N4O5S2 B6485492 ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 6193-49-3

ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B6485492
CAS No.: 6193-49-3
M. Wt: 550.7 g/mol
InChI Key: OELVVWKJAYWHOW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H26N4O5S2 and its molecular weight is 550.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 550.13446229 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's implications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the benzothiazole moiety. The structural formula can be represented as follows:

C21H24N4O4S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This compound features a piperazine ring substituted with a sulfonamide group and a benzothiazole derivative, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have indicated that compounds containing benzothiazole and piperazine structures exhibit significant antimicrobial activities. For instance, derivatives similar to this compound were screened against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that these compounds possess potent antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticonvulsant Activity

The anticonvulsant potential of benzothiazole derivatives has also been explored. A study involving similar compounds showed promising results in animal models of epilepsy, where they exhibited significant reductions in seizure frequency . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Studies

Case Study 1: Antimicrobial Screening

In a recent research article, a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. The study reported that several compounds demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Case Study 2: Anticonvulsant Evaluation

Another study highlighted the anticonvulsant properties of similar piperazine derivatives. In this case, compounds were tested using the maximal electroshock (MES) test in rodents. The results indicated that certain derivatives significantly reduced seizure duration compared to controls .

Research Findings Summary

A summary of key findings from various studies on this compound and related compounds is presented in Table 1.

Activity Tested Strains/Models Results Reference
AntibacterialE. coli, S. aureusMIC: 0.5 µg/mL
AnticonvulsantMES test in rodentsSignificant reduction in seizures
Enzyme InhibitionHuman acetylcholinesteraseEffective inhibitor

Properties

IUPAC Name

ethyl 4-[4-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-15-17-31(18-16-30)38(34,35)20-13-11-19(12-14-20)25(32)28-22-8-4-3-7-21(22)26-29-23-9-5-6-10-24(23)37-26/h3-14H,2,15-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELVVWKJAYWHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409907
Record name Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6193-49-3
Record name Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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